molecular formula C19H20F2N2O3 B5610903 4-[3-(difluoromethoxy)benzyl]-1-(4-methoxyphenyl)-2-piperazinone

4-[3-(difluoromethoxy)benzyl]-1-(4-methoxyphenyl)-2-piperazinone

Cat. No. B5610903
M. Wt: 362.4 g/mol
InChI Key: GLHUWXUGXKAXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-[3-(difluoromethoxy)benzyl]-1-(4-methoxyphenyl)-2-piperazinone often involves complex chemical reactions that aim to introduce specific functional groups to achieve the desired chemical structure. For instance, compounds like 4-alkyl-1-(o-methoxyphenyl)piperazines containing terminal benzotriazole fragments have been synthesized, demonstrating the importance of specific substituents in contributing to receptor affinity and biological activity (J. Mokrosz et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds in this class is crucial for their biological activity and chemical reactivity. Crystal structure studies, along with Hirshfeld surface analysis and DFT calculations, provide insights into the molecular conformation, reactive sites, and intermolecular interactions, which are essential for understanding the compound's properties and potential applications (K. Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. For example, the presence of a piperazine ring and methoxy substituents can lead to various chemical transformations, such as N-dealkylation, O-demethylation, and hydroxylation, which are common metabolic pathways for these types of compounds (T. Kawashima et al., 1991).

properties

IUPAC Name

4-[[3-(difluoromethoxy)phenyl]methyl]-1-(4-methoxyphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3/c1-25-16-7-5-15(6-8-16)23-10-9-22(13-18(23)24)12-14-3-2-4-17(11-14)26-19(20)21/h2-8,11,19H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHUWXUGXKAXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2=O)CC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.